molecular formula C11H22O3S B6175540 2-(hexane-3-sulfinyl)-3-methylbutanoic acid CAS No. 2567498-19-3

2-(hexane-3-sulfinyl)-3-methylbutanoic acid

Cat. No.: B6175540
CAS No.: 2567498-19-3
M. Wt: 234.4
InChI Key:
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Description

2-(hexane-3-sulfinyl)-3-methylbutanoic acid is an organic compound characterized by the presence of a sulfinyl group attached to a hexane chain and a methylbutanoic acid moiety

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-(hexane-3-sulfinyl)-3-methylbutanoic acid typically involves multi-step organic reactions. One common approach is the sulfoxidation of a hexane derivative followed by the introduction of the methylbutanoic acid group. The reaction conditions often include the use of oxidizing agents such as hydrogen peroxide or m-chloroperbenzoic acid (m-CPBA) to achieve the sulfoxidation step.

Industrial Production Methods

Industrial production of this compound may involve large-scale batch or continuous flow processes. These methods are optimized for high yield and purity, often utilizing advanced catalytic systems and controlled reaction environments to ensure consistent product quality.

Chemical Reactions Analysis

Types of Reactions

2-(hexane-3-sulfinyl)-3-methylbutanoic acid can undergo various chemical reactions, including:

    Oxidation: Further oxidation of the sulfinyl group to a sulfone.

    Reduction: Reduction of the sulfinyl group to a sulfide.

    Substitution: Nucleophilic substitution reactions at the sulfinyl group.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include hydrogen peroxide and m-CPBA.

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are used.

    Substitution: Nucleophiles like thiols or amines can be employed under mild conditions.

Major Products Formed

    Oxidation: Formation of sulfone derivatives.

    Reduction: Formation of sulfide derivatives.

    Substitution: Formation of substituted sulfinyl compounds.

Scientific Research Applications

    Chemistry: Used as a building block for the synthesis of more complex molecules.

    Biology: Investigated for its potential biological activity and interactions with biomolecules.

    Medicine: Explored for its potential therapeutic properties, including anti-inflammatory and antimicrobial effects.

    Industry: Utilized in the development of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of 2-(hexane-3-sulfinyl)-3-methylbutanoic acid involves its interaction with specific molecular targets and pathways. The sulfinyl group can participate in redox reactions, influencing cellular oxidative stress and signaling pathways. Additionally, the compound’s structural features allow it to interact with enzymes and receptors, modulating their activity.

Comparison with Similar Compounds

Similar Compounds

    3-(hexane-3-sulfinyl)hexane: Shares the sulfinyl group but differs in the carbon chain structure.

    2-(hexane-3-sulfinyl)-5-[(2-methylpropane)sulfonyl]-1,3,4-thiadiazole: Contains a sulfinyl group and a thiadiazole ring, offering different chemical properties.

Uniqueness

2-(hexane-3-sulfinyl)-3-methylbutanoic acid is unique due to its specific combination of a sulfinyl group with a methylbutanoic acid moiety. This structural arrangement imparts distinct chemical reactivity and potential biological activity, setting it apart from other similar compounds.

Properties

{ "Design of the Synthesis Pathway": "The synthesis pathway for 2-(hexane-3-sulfinyl)-3-methylbutanoic acid involves the oxidation of a sulfide to a sulfoxide followed by a Grignard reaction and subsequent acid hydrolysis.", "Starting Materials": [ "3-hexanethiol", "methyl-3-methylbutanoate", "sodium hydroxide", "hydrogen peroxide", "magnesium", "diethyl ether", "hydrochloric acid" ], "Reaction": [ "1. Oxidation of 3-hexanethiol to 3-hexanesulfinyl using hydrogen peroxide and sodium hydroxide.", "2. Preparation of Grignard reagent by reacting 3-methylbutanoyl chloride with magnesium in diethyl ether.", "3. Addition of the sulfoxide to the Grignard reagent to form the corresponding alcohol.", "4. Acid hydrolysis of the alcohol to yield 2-(hexane-3-sulfinyl)-3-methylbutanoic acid." ] }

CAS No.

2567498-19-3

Molecular Formula

C11H22O3S

Molecular Weight

234.4

Purity

95

Origin of Product

United States

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